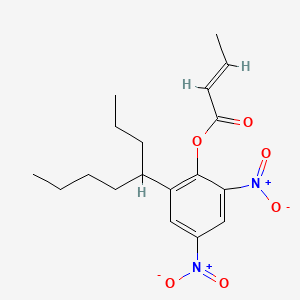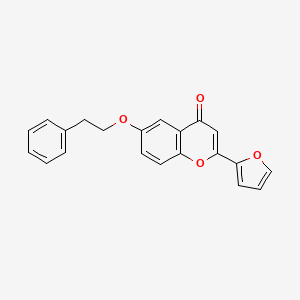
Trifolirhizin, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifolirhizin, tetraacetate is a derivative of trifolirhizin, a pterocarpan flavonoid isolated from the roots of Sophora flavescens. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and osteogenic properties . The tetraacetate form is an acetylated derivative, which can enhance the compound’s stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifolirhizin, tetraacetate typically involves the acetylation of trifolirhizin. The process begins with the isolation of trifolirhizin from the roots of Sophora flavescens. The isolated trifolirhizin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of trifolirhizin from plant material using solvents like methanol or ethanol. The extracted trifolirhizin is then purified and subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Trifolirhizin, tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield trifolirhizin.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Hydrolysis: Trifolirhizin.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of this compound
Aplicaciones Científicas De Investigación
Trifolirhizin, tetraacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.
Medicine: Explored for its potential therapeutic effects in treating conditions like osteoporosis, inflammation, and cancer
Industry: Utilized in the development of phytomedicines and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of trifolirhizin, tetraacetate involves multiple molecular targets and pathways:
Osteogenic Activity: Promotes osteoblast differentiation by inducing the expression of nuclear runt-related transcription factor 2 (RUNX2) and stimulating signaling proteins such as GSK3β, β-catenin, and Smad1/5/8.
Anti-inflammatory Activity: Inhibits the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), as well as cyclooxygenase-2 (COX-2).
Anticancer Activity: Induces autophagy and apoptosis in cancer cells, inhibits oxidative stress, and regulates the PI3K/AKT/mTOR pathway.
Comparación Con Compuestos Similares
Trifolirhizin, tetraacetate can be compared with other similar compounds such as:
Kushenol K, Kushenol L, Kushenol N, Kushenol X: These are other flavonoids isolated from Sophora flavescens with similar biological activities.
Kurarinone, Norkurarinone, Isokurarinone: These compounds also exhibit anti-inflammatory, anticancer, and osteogenic properties.
Uniqueness: this compound is unique due to its acetylated form, which enhances its stability and bioavailability compared to its non-acetylated counterparts. This modification can lead to improved therapeutic efficacy and broader applications in scientific research .
Propiedades
Número CAS |
6896-09-9 |
|---|---|
Fórmula molecular |
C21H16O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-6-(2-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C21H16O4/c22-18-14-21(20-7-4-11-24-20)25-19-9-8-16(13-17(18)19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14H,10,12H2 |
Clave InChI |
PZJNKPPLOOUCOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


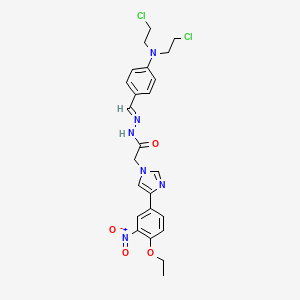
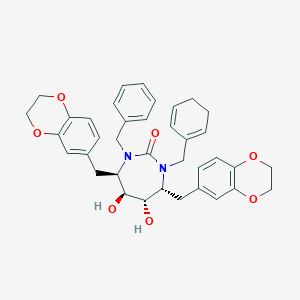
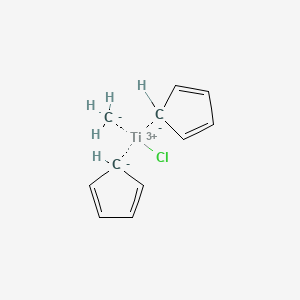
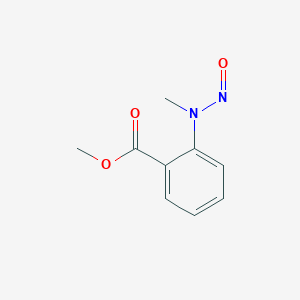
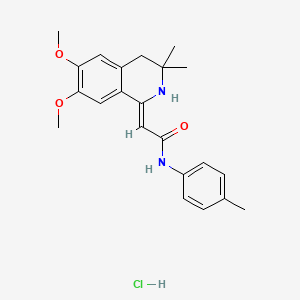

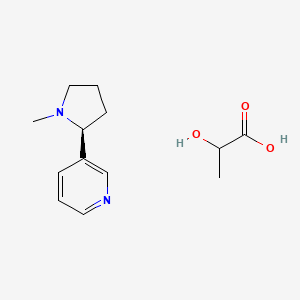
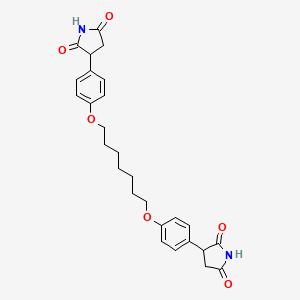
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
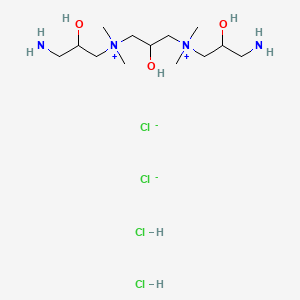
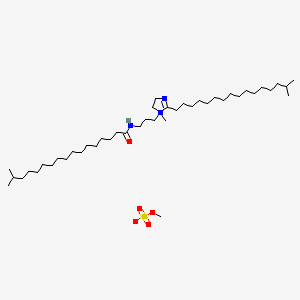
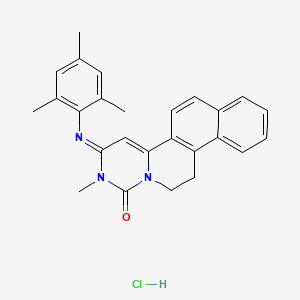
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
